

Spectroscopic Data and Analysis of 3-Amino-5-bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-bromophenol

Cat. No.: B177715

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Amino-5-bromophenol** (CAS No. 100367-38-2). Designed for researchers, scientists, and professionals in drug development, this document presents predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **3-Amino-5-bromophenol**, the following data has been generated using validated prediction models. These values provide a reliable estimation for the characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.88	t (J=1.9 Hz)	1H	H-4
6.63	t (J=2.0 Hz)	1H	H-2
6.35	t (J=2.0 Hz)	1H	H-6

Solvent: DMSO-d₆

¹³C NMR (Predicted)

Chemical Shift (ppm)	Assignment
159.4	C-1 (C-OH)
150.2	C-3 (C-NH ₂)
122.5	C-5 (C-Br)
111.3	C-6
109.5	C-4
102.7	C-2

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H, N-H stretching
3100-3000	Medium	Aromatic C-H stretching
1620-1580	Strong	Aromatic C=C stretching, N-H bending
1480-1440	Medium	Aromatic C=C stretching
1350-1250	Strong	C-O stretching
1200-1000	Medium	C-N stretching
850-750	Strong	C-H out-of-plane bending
600-500	Medium	C-Br stretching

Mass Spectrometry (MS) (Predicted)

m/z	Relative Intensity (%)	Assignment
187/189	100	[M] ⁺ (Molecular ion with Br isotopes)
108	Moderate	[M - Br] ⁺
80	Moderate	[C ₆ H ₄ O] ⁺
53	Low	[C ₄ H ₅] ⁺

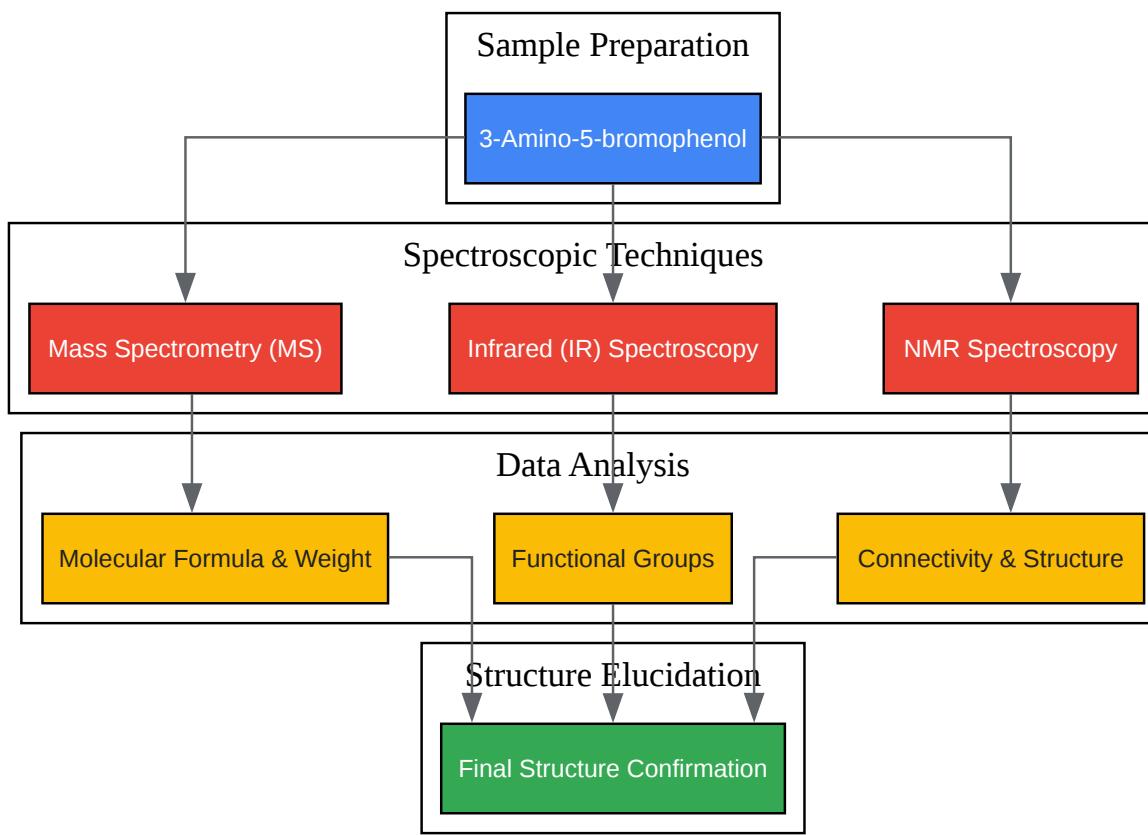
Experimental Protocols

The following are general protocols for the acquisition of spectroscopic data for aromatic compounds like **3-Amino-5-bromophenol**.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** Weigh approximately 5-10 mg of **3-Amino-5-bromophenol** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
- **Instrument Setup:** Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve a homogeneous magnetic field.
- **¹H NMR Acquisition:** Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
- **Data Processing:** Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy


- Sample Preparation (Solid): For a solid sample, the KBr pellet method is common. Grind a small amount of **3-Amino-5-bromophenol** with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm^{-1} .
- Background Correction: A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable solvent and introduced via a chromatographic system (e.g., GC-MS or LC-MS).
- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is a common method for relatively small, volatile organic molecules.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound such as **3-Amino-5-bromophenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Data and Analysis of 3-Amino-5-bromophenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b177715#spectroscopic-data-nmr-ir-ms-for-3-amino-5-bromophenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com